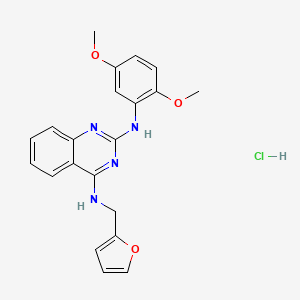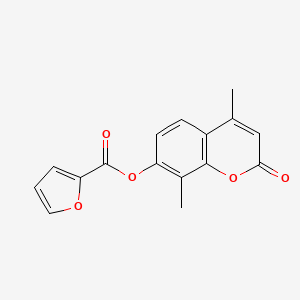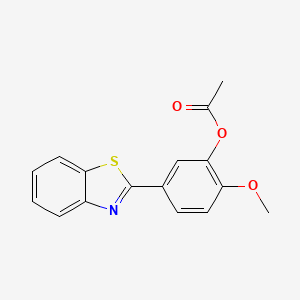![molecular formula C15H12ClNO2 B4188746 2-[(2-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4188746.png)
2-[(2-chlorobenzyl)oxy]-3-methoxybenzonitrile
描述
2-[(2-chlorobenzyl)oxy]-3-methoxybenzonitrile is a chemical compound that has gained significant importance in scientific research due to its potential applications in various fields. This compound is also known as OCBN and has a molecular formula of C15H12ClNO2.
科学研究应用
2-[(2-chlorobenzyl)oxy]-3-methoxybenzonitrile has various scientific research applications due to its unique properties. One of the most significant applications of OCBN is in the field of organic electronics. This compound can be used as a building block for the synthesis of organic semiconductors, which can be used in the development of electronic devices such as organic solar cells and organic light-emitting diodes.
Another significant application of OCBN is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Furthermore, OCBN has also been shown to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus.
作用机制
The mechanism of action of 2-[(2-chlorobenzyl)oxy]-3-methoxybenzonitrile is not fully understood. However, it is believed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs in response to various stimuli, including chemotherapy drugs. OCBN has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)oxy]-3-methoxybenzonitrile has been shown to exhibit various biochemical and physiological effects. One of the most significant effects of OCBN is its ability to induce apoptosis in cancer cells. This compound has also been shown to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus.
实验室实验的优点和局限性
One of the significant advantages of using 2-[(2-chlorobenzyl)oxy]-3-methoxybenzonitrile in lab experiments is its high purity and yield. This compound can be synthesized relatively easily, and the purity of the product can be improved through recrystallization. Furthermore, OCBN has a wide range of applications in various fields, including organic electronics and medicinal chemistry.
However, there are also some limitations associated with the use of OCBN in lab experiments. One of the most significant limitations is that the mechanism of action of this compound is not fully understood. Furthermore, OCBN is relatively expensive compared to other compounds used in lab experiments.
未来方向
There are several future directions for research involving 2-[(2-chlorobenzyl)oxy]-3-methoxybenzonitrile. One of the most significant future directions is the development of new organic semiconductors based on OCBN. These semiconductors can be used in the development of more efficient and cost-effective organic solar cells and organic light-emitting diodes.
Another significant future direction is the development of new anticancer drugs based on OCBN. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, and further research can lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2-[(2-chlorobenzyl)oxy]-3-methoxybenzonitrile is a chemical compound with significant scientific research applications. This compound can be synthesized relatively easily, and its high purity and yield make it an attractive compound for use in lab experiments. Furthermore, OCBN has a wide range of applications in various fields, including organic electronics and medicinal chemistry. Further research in these areas can lead to the development of new and improved products and drugs.
属性
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-3-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-18-14-8-4-6-11(9-17)15(14)19-10-12-5-2-3-7-13(12)16/h2-8H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVCIKQJEYBEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)oxy]-3-methoxybenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-4-ethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4188664.png)

![5-phenyl-N-(1-propyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4188683.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4188689.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4188692.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4188697.png)
![2-(benzylthio)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4188704.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B4188735.png)
![N-allyl-2-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4188736.png)

